molecular formula C11H12F2O3 B12302509 2-(3-(Difluoromethoxy)phenyl)-2-methylpropanoic acid

2-(3-(Difluoromethoxy)phenyl)-2-methylpropanoic acid

Cat. No.: B12302509
M. Wt: 230.21 g/mol
InChI Key: YEIOGHVWVYCHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Difluoromethoxy)phenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Difluoromethoxy)phenyl)-2-methylpropanoic acid typically involves the introduction of the difluoromethoxy group to a phenyl ring, followed by the attachment of the methylpropanoic acid moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethoxy)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(3-(Difluoromethoxy)phenyl)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-(Difluoromethoxy)phenyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Difluoromethoxy)phenyl)-2-methylpropanoic acid is unique due to the presence of both the difluoromethoxy group and the methylpropanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The difluoromethoxy group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

2-[3-(difluoromethoxy)phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C11H12F2O3/c1-11(2,9(14)15)7-4-3-5-8(6-7)16-10(12)13/h3-6,10H,1-2H3,(H,14,15)

InChI Key

YEIOGHVWVYCHHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OC(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.